molecular formula C37H70N2O12 B14794893 (7R,13S)-10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

(7R,13S)-10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Cat. No.: B14794893
M. Wt: 735.0 g/mol
InChI Key: XCLJRCAJSCMIND-GLYPVYQHSA-N
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Description

The compound (7R,13S)-10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one is a complex organic molecule with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Typical synthetic routes may include:

    Formation of the oxan-2-yl ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the dimethylamino group: This can be achieved through nucleophilic substitution reactions using dimethylamine.

    Hydroxylation and methoxylation: These steps involve the selective introduction of hydroxy and methoxy groups using reagents like hydrogen peroxide or methanol in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Dimethylamine, methanol, or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the amino group can produce primary or secondary amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Erythromycin A: Shares a similar macrolide structure but differs in functional groups and stereochemistry.

    Roxithromycin: Another macrolide antibiotic with structural similarities but distinct pharmacological properties.

Uniqueness

This compound’s unique combination of functional groups and stereochemistry sets it apart from other similar compounds

Properties

Molecular Formula

C37H70N2O12

Molecular Weight

735.0 g/mol

IUPAC Name

(7R,13S)-10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,34?,35-,36-,37-/m1/s1

InChI Key

XCLJRCAJSCMIND-GLYPVYQHSA-N

Isomeric SMILES

CCC1[C@@](C(C(C(C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O

Origin of Product

United States

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